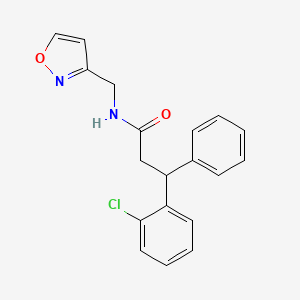
3-(2-chlorophenyl)-N-(3-isoxazolylmethyl)-3-phenylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-chlorophenyl)-N-(3-isoxazolylmethyl)-3-phenylpropanamide, also known as CI-994, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. This compound belongs to the family of benzamide derivatives and was first synthesized in the 1990s.
科学研究应用
3-(2-chlorophenyl)-N-(3-isoxazolylmethyl)-3-phenylpropanamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, prostate, and colon cancer. In addition, 3-(2-chlorophenyl)-N-(3-isoxazolylmethyl)-3-phenylpropanamide has been found to enhance the effectiveness of other chemotherapeutic agents, such as cisplatin and doxorubicin. This compound has also been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's.
作用机制
The mechanism of action of 3-(2-chlorophenyl)-N-(3-isoxazolylmethyl)-3-phenylpropanamide involves the inhibition of histone deacetylase (HDAC) enzymes. HDACs are involved in the regulation of gene expression, and their inhibition has been shown to induce cell cycle arrest and apoptosis in cancer cells. 3-(2-chlorophenyl)-N-(3-isoxazolylmethyl)-3-phenylpropanamide specifically targets HDAC1 and HDAC3, which are overexpressed in many cancer cells. By inhibiting these enzymes, 3-(2-chlorophenyl)-N-(3-isoxazolylmethyl)-3-phenylpropanamide alters the acetylation status of histone proteins, leading to changes in gene expression and ultimately, the death of cancer cells.
Biochemical and Physiological Effects
In addition to its effects on cancer cells, 3-(2-chlorophenyl)-N-(3-isoxazolylmethyl)-3-phenylpropanamide has been shown to have other biochemical and physiological effects. It has been found to inhibit the growth of fungi and bacteria, as well as the replication of viruses. 3-(2-chlorophenyl)-N-(3-isoxazolylmethyl)-3-phenylpropanamide has also been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases.
实验室实验的优点和局限性
One advantage of using 3-(2-chlorophenyl)-N-(3-isoxazolylmethyl)-3-phenylpropanamide in lab experiments is its high potency and specificity for HDAC1 and HDAC3. This makes it a useful tool for studying the role of these enzymes in cancer and other diseases. However, one limitation of using 3-(2-chlorophenyl)-N-(3-isoxazolylmethyl)-3-phenylpropanamide is its potential toxicity, as it has been shown to cause cell death in non-cancerous cells at high concentrations. Careful dosing and monitoring are necessary when using 3-(2-chlorophenyl)-N-(3-isoxazolylmethyl)-3-phenylpropanamide in lab experiments.
未来方向
There are several future directions for research on 3-(2-chlorophenyl)-N-(3-isoxazolylmethyl)-3-phenylpropanamide. One area of focus is the development of more potent and selective HDAC inhibitors, which may have greater therapeutic potential. Another area of interest is the use of 3-(2-chlorophenyl)-N-(3-isoxazolylmethyl)-3-phenylpropanamide in combination with other drugs, such as immunotherapies, to enhance their effectiveness. Finally, more research is needed to fully understand the biochemical and physiological effects of 3-(2-chlorophenyl)-N-(3-isoxazolylmethyl)-3-phenylpropanamide, and its potential use in treating a variety of diseases beyond cancer.
合成方法
The synthesis of 3-(2-chlorophenyl)-N-(3-isoxazolylmethyl)-3-phenylpropanamide involves the reaction of 2-chlorobenzoyl chloride with 3-isoxazolylmethylamine, followed by the reaction of the resulting intermediate with 3-phenylpropanoic acid. The final product is obtained after purification through column chromatography. This synthesis method has been optimized for high yield and purity, making 3-(2-chlorophenyl)-N-(3-isoxazolylmethyl)-3-phenylpropanamide readily available for research purposes.
属性
IUPAC Name |
3-(2-chlorophenyl)-N-(1,2-oxazol-3-ylmethyl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2/c20-18-9-5-4-8-16(18)17(14-6-2-1-3-7-14)12-19(23)21-13-15-10-11-24-22-15/h1-11,17H,12-13H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPWFISKQHPBXON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)NCC2=NOC=C2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[methyl(tetrahydro-3-furanyl)amino]nicotinamide](/img/structure/B6052174.png)
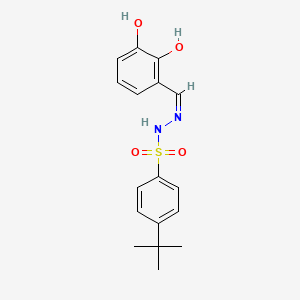
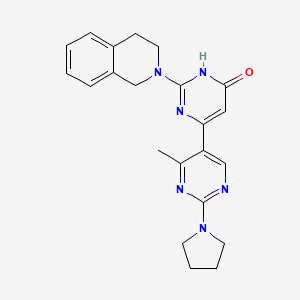
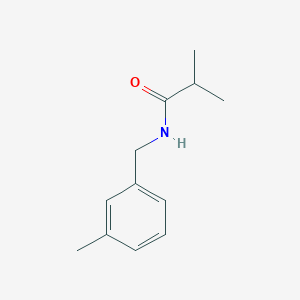

![N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-N'-(1,1-dioxidotetrahydro-3-thienyl)urea](/img/structure/B6052217.png)
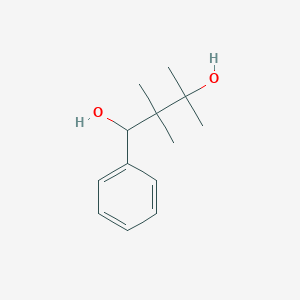
![3-{1-[(2-butyl-1H-imidazol-4-yl)methyl]-3-piperidinyl}-N-(2-fluorophenyl)propanamide](/img/structure/B6052229.png)
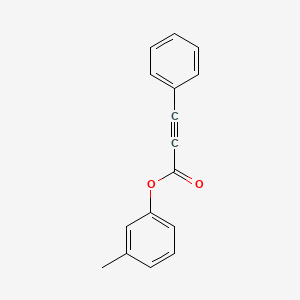
![1-{4-[4-(9H-fluoren-2-ylmethyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B6052236.png)
![[1-(2-nitrobenzyl)-3-piperidinyl]methanol](/img/structure/B6052237.png)
![2-[4-(cyclopropylmethyl)-1-(3-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6052240.png)
![5-methyl-7-(1-methyl-1H-pyrrol-2-yl)-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B6052242.png)